molecular formula C10H16O4 B161482 4-(Cyclohexyloxy)-4-oxobutanoic acid CAS No. 10018-78-7

4-(Cyclohexyloxy)-4-oxobutanoic acid

Cat. No. B161482
CAS RN: 10018-78-7
M. Wt: 200.23 g/mol
InChI Key: CQBVVSONJDUVEJ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as 4-CBOBA, is an organic compound used in a variety of scientific research applications. It is a cyclic ester of oxobutanoic acid and is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. 4-CBOBA is also known as a chiral auxiliary, meaning that it can be used to create enantiomerically pure compounds. 4-CBOBA is used in a variety of scientific research applications, including biochemical and physiological studies, and its advantages and limitations for lab experiments are discussed in

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH) for Anti-inflammatory and Anticancer Therapies

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives are used as inhibitors of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipid signaling molecules. The inhibition of sEH has therapeutic potential for treating inflammation and cancer.

Methods of Application

Small molecule inhibitors, including 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives, are synthesized and tested for their efficacy in inhibiting sEH. The compounds are evaluated for their pharmacokinetic properties and their ability to modulate lipid signaling pathways that contribute to inflammation and cancer.

Results

Studies have shown that sEH inhibitors can exhibit anti-inflammatory, analgesic, antihypertensive, cardio-protective, and organ-protective properties. These outcomes suggest that sEH inhibition is a promising strategy for addressing a variety of diseases .

Promotion of Brown Adipogenesis and Reduction of Serum Triglycerides

Scientific Field

Obesity Treatment and Metabolic Research

Application Summary

Inhibitors of sEH, such as 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives, have been studied for their role in promoting brown adipogenesis and reducing serum triglycerides in diet-induced obesity.

Methods of Application

The effects of sEH inhibitors are studied in vitro and in obese mice models. The compounds are administered via mini osmotic pumps, and their impact on brown adipose tissue (BAT) activity and lipid metabolism is assessed.

Results

The administration of sEH inhibitors led to a decrease in serum triglycerides and an increase in protein expression of genes important for lipid metabolism in BAT. These findings indicate a critical role for sEH in brown adipogenesis and its potential benefits in improving BAT protein expression involved in lipid metabolism .

Synthesis of Value-Added Chemicals

Scientific Field

Chemical Engineering and Industrial Chemistry

Application Summary

4-(Cyclohexyloxy)-4-oxobutanoic acid is used as a precursor in the synthesis of value-added chemicals such as cyclohexanol and ethanol through the hydrogenation process.

Methods of Application

The compound is subjected to hydrogenation reactions using specific catalysts to produce cyclohexanol and ethanol. The process involves the optimization of reaction conditions to achieve high yields and selectivity.

Results

The hydrogenation of 4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives has been shown to yield high selectivity to cyclohexanol and ethanol, with excellent stability and no deactivation after multiple runs. This process provides a novel route for the production of these chemicals .

Drug Development for Cardiovascular Diseases

Scientific Field

Cardiovascular Pharmacology

Application Summary

Derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid are explored for their potential use in developing drugs for cardiovascular diseases due to their impact on lipid signaling pathways.

Results

Preliminary results indicate that sEH inhibitors can have antihypertensive effects, suggesting their potential use in treating cardiovascular diseases. Further research is needed to confirm these findings and develop clinically relevant drugs .

Neuroprotective Therapies

Scientific Field

Neurology and Neuroscience

Application Summary

4-(Cyclohexyloxy)-4-oxobutanoic acid derivatives are investigated for their neuroprotective properties, particularly in the context of neuroinflammatory conditions.

Methods of Application

The neuroprotective effects of the compounds are assessed using in vitro neuronal cultures and in vivo models of neuroinflammation. The compounds’ ability to modulate neuroinflammatory pathways is a key focus of the research.

Results

Studies suggest that sEH inhibitors can reduce neuroinflammation and provide neuroprotection, which could be beneficial in treating neurodegenerative diseases. However, more research is required to fully understand the mechanisms and therapeutic potential .

Aptamer Development for Therapeutic and Diagnostic Applications

Scientific Field

Biomedical Research

Application Summary

Aptamers, which are short single-stranded DNA or RNA oligonucleotides, can fold into unique three-dimensional structures to bind target molecules with high specificity. The compound’s derivatives could be used to modify aptamers, enhancing their stability and binding efficiency.

Methods of Application

Chemical modifications of aptamers using derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid can improve their applicability in various biological and clinical research questions. These modified aptamers can be employed in therapeutics, diagnostics, and biosensors.

Results

The enhanced aptamers show improved serum stability and reduced renal excretion, making them more effective in clinical applications .

Oligonucleotide Synthesis for Biological Studies

Scientific Field

Molecular Biology

Application Summary

Oligonucleotides, short sequences of nucleic acids, are crucial for studying complex biological mechanisms. Derivatives of the compound may be used in the synthesis of oligonucleotides, aiding in biomarker discovery and gene regulation studies.

Methods of Application

The compound’s derivatives can be incorporated into the synthesis process of oligonucleotides, potentially improving the efficiency and yield of the synthesis.

Results

The use of these derivatives in oligonucleotide synthesis could lead to advancements in therapeutic applications and biological studies, providing a versatile tool in biosensing and targeted therapy .

Biotechnological Production of Phenolic Acids

Scientific Field

Biotechnology

Application Summary

Phenolic acids have significant roles in plant life and human health due to their biological activities. Derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid could be used to enhance the biotechnological production of phenolic acids.

Methods of Application

Biotechnological approaches, such as the construction of heterologous plant or microbial systems, can be utilized to increase the production of phenolic acids using the compound’s derivatives.

Results

This approach may lead to an efficient production of phenolic acids, overcoming limitations such as low yield and non-environmentally friendly processes associated with their isolation from natural sources or chemical synthesis .

properties

IUPAC Name

4-cyclohexyloxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVVSONJDUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905242
Record name 4-(Cyclohexyloxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)-4-oxobutanoic acid

CAS RN

10018-78-7
Record name Succinic acid, monocyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Cyclohexyloxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …
Number of citations: 0 search.proquest.com

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